2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate is a complex organic compound characterized by the presence of multiple bromophenyl and oxoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-bromophenylacetic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-amino benzoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of anhydrous solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 3-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the complex oxoethyl and benzoate structures.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group and is used in similar research applications.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another bromophenyl derivative with different functional groups.
Uniqueness
Its combination of bromophenyl and oxoethyl groups provides distinct properties that are not found in simpler compounds .
Properties
Molecular Formula |
C27H21Br2NO7 |
---|---|
Molecular Weight |
631.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-[[4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C27H21Br2NO7/c28-20-8-4-17(5-9-20)23(31)15-36-26(34)13-12-25(33)30-22-3-1-2-19(14-22)27(35)37-16-24(32)18-6-10-21(29)11-7-18/h1-11,14H,12-13,15-16H2,(H,30,33) |
InChI Key |
OZEVXUHBPXRFMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.